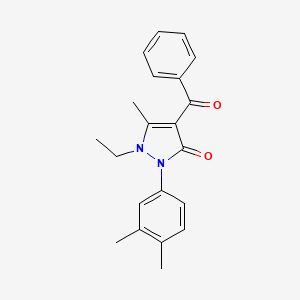
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 is a deuterated form of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid, which is an epoxy fatty acid derived from arachidonic acid. This compound is part of the epoxygenase pathway of arachidonic acid metabolism and plays a significant role in various biological processes, including inflammation and vascular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 typically involves the epoxidation of arachidonic acid-D11. The process can be carried out using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale epoxidation of deuterated arachidonic acid using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and verification of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxyeicosatrienoic acids (DHETs).
Hydrolysis: It can be hydrolyzed by epoxide hydrolases to form vicinal diols.
Reduction: The epoxide ring can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis using epoxide hydrolases.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Dihydroxyeicosatrienoic acids (DHETs): Formed through oxidation.
Vicinal diols: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of epoxy fatty acids.
Biology: Studied for its role in cellular signaling pathways, particularly in inflammation and vascular biology.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of analytical methods for the detection and quantification of lipid metabolites
Mechanism of Action
The mechanism of action of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 involves its interaction with various molecular targets and pathways:
Epoxide Hydrolases: The compound is hydrolyzed by epoxide hydrolases to form diols, which have distinct biological activities.
Nitric Oxide Synthase (NOS): It has been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, enhancing nitric oxide production and promoting vascular relaxation.
Inflammatory Pathways: The compound modulates inflammatory responses by interacting with various signaling molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid-D11: A precursor of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11, involved in the same metabolic pathways.
Dihydroxyeicosatrienoic Acids (DHETs): Metabolites formed from the oxidation of epoxy fatty acids, with similar biological activities.
Linoleic Acid-D11: Another deuterated fatty acid used as a standard in lipidomics.
Uniqueness
This compound is unique due to its specific epoxide structure, which imparts distinct biological activities compared to other fatty acids. Its deuterated form allows for precise quantification and tracking in metabolic studies, making it a valuable tool in research .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
DXOYQVHGIODESM-RTPNYERZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



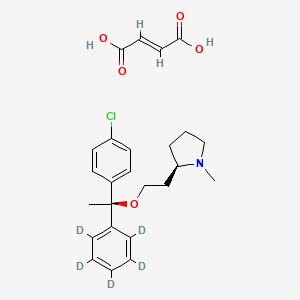

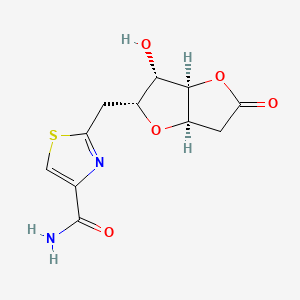
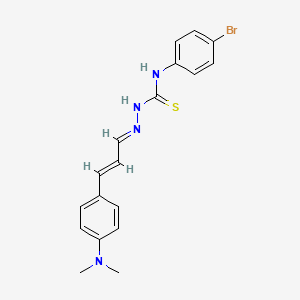
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
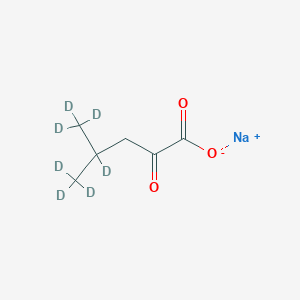
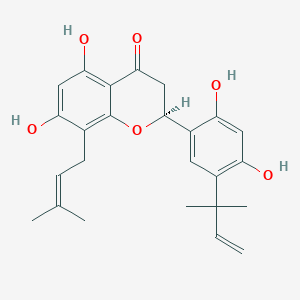
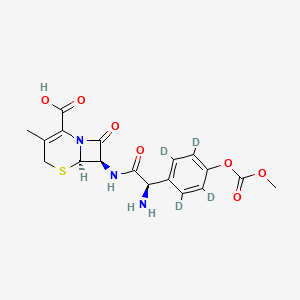
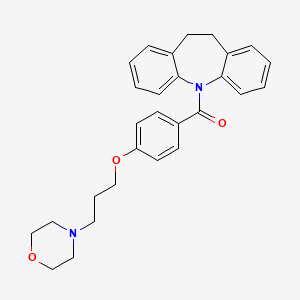
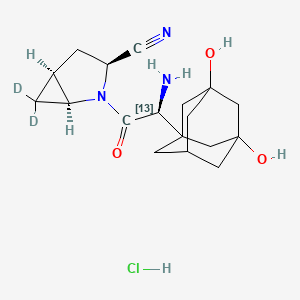
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
